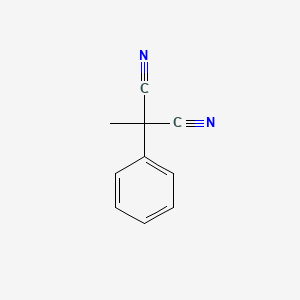
2-Methyl-2-phenylmalononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylmalononitrile is an organic compound with the molecular formula C10H8N2 It is a nitrile derivative that features a phenyl group and a methyl group attached to a malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylmalononitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetonitrile in the presence of a strong base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product in good purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl and methyl derivatives.
Scientific Research Applications
2-Methyl-2-phenylmalononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylmalononitrile involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl and methyl groups can influence the compound’s overall reactivity and stability. The pathways involved in its reactions are often dictated by the specific conditions and reagents used .
Comparison with Similar Compounds
2-Methylmalononitrile: Lacks the phenyl group, resulting in different reactivity and applications.
2-Phenylmalononitrile: Lacks the methyl group, leading to variations in chemical behavior.
Benzyl Cyanide: Similar structure but lacks the additional nitrile group, affecting its reactivity.
Uniqueness: 2-Methyl-2-phenylmalononitrile is unique due to the presence of both phenyl and methyl groups attached to the malononitrile core. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
86164-70-7 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-2-phenylpropanedinitrile |
InChI |
InChI=1S/C10H8N2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
OVNAXCXOVBKVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



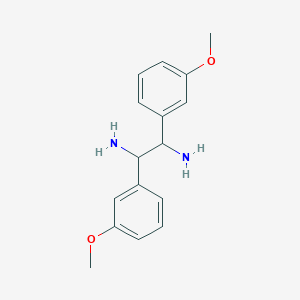
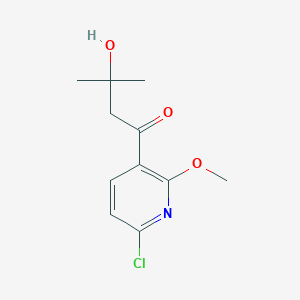
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)
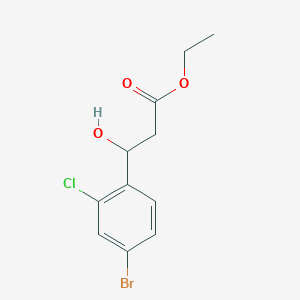
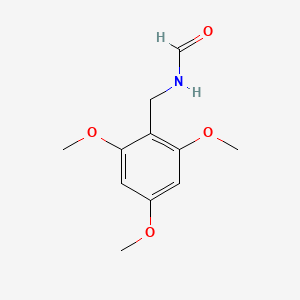
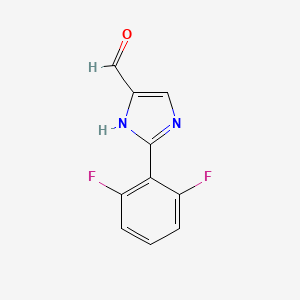
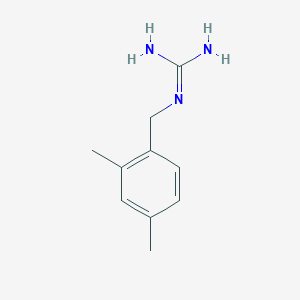
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)

